molecular formula C13H19NO3S B12544695 N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide CAS No. 672307-54-9

N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide

Cat. No.: B12544695
CAS No.: 672307-54-9
M. Wt: 269.36 g/mol
InChI Key: DDBUFJVEYUBRAN-UHFFFAOYSA-N
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Description

N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide is an organic compound that belongs to the class of phenylacetamides. This compound is characterized by the presence of an ethylsulfanyl group, a hydroxy group, and a methoxy group attached to a phenyl ring, which is further connected to an acetamide moiety through an ethyl chain. The unique combination of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide can be achieved through a multi-step process:

  • Step 1: Synthesis of 4-(Ethylsulfanyl)-5-hydroxy-2-methoxybenzaldehyde

      Starting Materials: 4-hydroxy-3-methoxybenzaldehyde, ethylthiol

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.

      Procedure: 4-hydroxy-3-methoxybenzaldehyde is reacted with ethylthiol in the presence of sodium hydroxide to yield 4-(ethylsulfanyl)-5-hydroxy-2-methoxybenzaldehyde.

  • Step 2: Synthesis of 2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethanol

      Starting Materials: 4-(Ethylsulfanyl)-5-hydroxy-2-methoxybenzaldehyde, ethylene glycol

      Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride.

      Procedure: 4-(Ethylsulfanyl)-5-hydroxy-2-methoxybenzaldehyde is reduced with sodium borohydride in ethylene glycol to yield 2-[4-(ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethanol.

  • Step 3: Synthesis of this compound

      Starting Materials: 2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethanol, acetic anhydride

      Reaction Conditions: The reaction is carried out in the presence of a catalyst such as pyridine.

      Procedure: 2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethanol is reacted with acetic anhydride in the presence of pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide undergoes various chemical reactions, including:

  • Oxidation: : The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

      Conditions: Mild to moderate temperatures

      Products: Sulfoxide or sulfone derivatives

  • Reduction: : The carbonyl group in the acetamide moiety can be reduced to form an amine.

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Low temperatures

      Products: Corresponding amine

  • Substitution: : The hydroxy group can undergo nucleophilic substitution reactions.

      Reagents: Alkyl halides, acyl chlorides

      Conditions: Basic or acidic conditions

      Products: Ether or ester derivatives

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Corresponding amine

    Substitution: Ether or ester derivatives

Scientific Research Applications

N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide has various scientific research applications:

  • Chemistry: : Used as a precursor in the synthesis of more complex organic molecules

  • Biology: : Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It is used in studies to understand the structure-activity relationship of phenylacetamide derivatives.

  • Medicine: : Explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases. Its unique functional groups make it a candidate for drug design and discovery.

  • Industry: : Utilized in the production of specialty chemicals and intermediates. It is used in the formulation of certain pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound may interact with enzymes, receptors, and other proteins involved in biological processes. Its ethylsulfanyl, hydroxy, and methoxy groups contribute to its binding affinity and specificity.

  • Pathways Involved: : The compound may modulate various signaling pathways, including those related to inflammation, oxidative stress, and cell proliferation. Its effects on these pathways are mediated through its interactions with key molecular targets.

Comparison with Similar Compounds

N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide can be compared with other similar compounds, such as:

  • N-{2-[4-(Methylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}acetamide: : Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group. This difference affects its chemical and biological properties.

  • N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}propionamide: : Similar structure but with a propionamide moiety instead of an acetamide moiety

  • N-{2-[4-(Ethylsulfanyl)-5-hydroxy-2-methoxyphenyl]ethyl}benzamide: : Similar structure but with a benzamide moiety instead of an acetamide moiety. This difference impacts its binding affinity and specificity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

672307-54-9

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

N-[2-(4-ethylsulfanyl-5-hydroxy-2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C13H19NO3S/c1-4-18-13-8-12(17-3)10(7-11(13)16)5-6-14-9(2)15/h7-8,16H,4-6H2,1-3H3,(H,14,15)

InChI Key

DDBUFJVEYUBRAN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C(=C1)OC)CCNC(=O)C)O

Origin of Product

United States

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